10-Undecynoic acid amide

Description

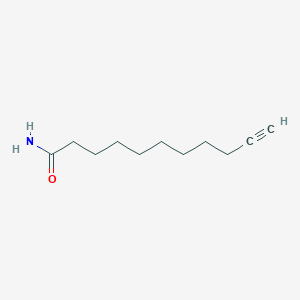

10-Undecynoic acid amide (C₁₁H₁₉NO), a derivative of 10-undecynoic acid (C₁₁H₂₀O₂), is a monounsaturated fatty acid amide characterized by a terminal alkyne group and an amide functional group. Its molecular structure enables unique reactivity and applications in organic synthesis, surface functionalization, and pharmaceutical research. The compound’s CAS number (112-38-9) and molecular weight (184.28 g/mol) align with its parent acid, 10-undecynoic acid, but the substitution of the carboxylic acid group with an amide modifies its physicochemical and biological properties .

Key applications include its use as a precursor in synthesizing amino acids like 11-aminoundecanoic acid and its role in surface functionalization studies, where it forms monolayers on silicon surfaces for controlled molecular assembly . Its safety profile indicates hazards such as skin, eye, and respiratory irritation, necessitating stringent handling protocols .

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

undec-10-ynamide |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H2,12,13) |

InChI Key |

YHBMHZJVJIENBK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Functional Groups | Key Applications | CAS Number |

|---|---|---|---|---|

| 10-Undecynoic acid amide | C₁₁H₁₉NO | Alkyne, amide | Surface functionalization, drug synthesis | 112-38-9 |

| 10-Undecylenic acid | C₁₁H₂₀O₂ | Carboxylic acid, alkene | Food additives, antifungal agents | 112-38-9 |

| Carpro-AM1 | C₁₈H₂₄ClNO₂ | Amide, aryl chloride | FAAH/COX inhibition | Not provided |

| 2-Amino-hex-5-enoic acid amide | C₆H₁₀N₂O | Amide, alkene, amine | Peptide synthesis | Not provided |

Notes:

- 10-Undecylenic acid shares the carbon backbone with this compound but differs in functional groups (carboxylic acid vs. amide) and unsaturation (alkene vs. alkyne). This results in divergent reactivity: the carboxylic acid facilitates salt formation, while the amide enhances hydrogen bonding and stability .

- Carpro-AM1, a carprofen-derived amide, exhibits dual FAAH/COX inhibition (IC₅₀ = 94 nM for FAAH) due to its aryl chloride group, which enhances target binding compared to this compound’s aliphatic structure .

- 2-Amino-hex-5-enoic acid amide features a shorter carbon chain and additional amine group, making it suitable for peptide modifications rather than surface chemistry .

Key Findings :

- This compound lacks direct enzyme inhibition data but shares aquatic toxicity risks (acute/chronic) with its parent acid, 10-undecylenic acid, due to persistent aliphatic chains .

- Carpro-AM1 demonstrates potent, reversible FAAH inhibition (IC₅₀ = 94 nM) and COX-1/COX-2 modulation, surpassing non-amide NSAIDs like carprofen by 2–3 orders of magnitude .

- 10-Undecylenic acid is regulated under Prop. 65 (California) for reproductive toxicity risks, whereas its amide derivative lacks such classification .

Table 3: Application-Specific Performance

| Compound | Surface Functionalization Efficiency | Synthetic Yield (11-Aminoundecanoic Acid) | Thermal Stability |

|---|---|---|---|

| This compound | High (monolayer thickness ~1.5 nm) | 85–90% (via aminolysis) | Stable ≤200°C |

| 10-Undecylenic acid | Moderate (requires ester derivatives) | 70–75% (via oxidation) | Degrades at 150°C |

Insights :

- This compound forms well-ordered monolayers on silicon (1.5 nm thickness) via alkyne-Si bonding, outperforming methyl 10-undecenoate (1.1 nm) in surface coverage .

- In synthesizing 11-aminoundecanoic acid, the amide derivative achieves higher yields (85–90%) than the acid precursor due to streamlined aminolysis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.